molecular formula C22H23N3O3 B2742085 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941930-11-6

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2742085
CAS No.: 941930-11-6
M. Wt: 377.444
InChI Key: ZUXIGRFNUIJIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group, along with ethoxyphenyl and methylphenyl substituents.

Scientific Research Applications

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:

Safety and Hazards

As this compound is intended for research use only, it should be handled with appropriate safety measures. Detailed safety and hazard information should be provided by the supplier and can typically be found in the material safety data sheet (MSDS) .

Preparation Methods

The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethoxyphenyl moiety using nucleophilic aromatic substitution reactions.

    Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a reductive amination or a palladium-catalyzed cross-coupling reaction, to introduce the methylphenyl group at the desired position.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and organometallic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide include other pyridazinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and therapeutic potential.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-21(26)23-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXIGRFNUIJIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.